Laudanidine

Description

Contextualization within Natural Product Chemistry

Laudanidine is situated within the broad domain of natural product chemistry, which focuses on compounds isolated from natural sources. It is found in several plant species, notably the opium poppy (Papaver somniferum) and Croton linearis. ontosight.aiuantwerpen.be The study of laudanidine within this context involves its isolation, structural elucidation, and investigation of its properties. Research in natural product chemistry often explores the diverse array of compounds produced by plants, fungi, and microorganisms, seeking to understand their chemical structures, biosynthetic pathways, and potential biological activities. ontosight.ainih.gov Laudanidine, as a plant-derived compound, fits into this area of study, contributing to the understanding of the chemical diversity present in nature. It has also been identified in other organisms with available data. nih.gov

Significance as a Benzylisoquinoline Alkaloid within Academic Discourse

Laudanidine holds significance in academic discourse as a member of the benzylisoquinoline alkaloid (BIA) class. nih.govfoodb.ca BIAs are a large and structurally diverse group of alkaloids derived from tyrosine, found in numerous plant families. nih.govfrontiersin.org This class includes compounds with significant pharmacological activities, such as morphine, codeine, and berberine (B55584). nih.govfrontiersin.org

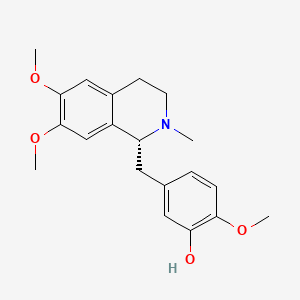

The chemical structure of laudanidine features a benzyltetrahydroisoquinoline core, which is characteristic of this alkaloid class. nih.govfoodb.ca Academic research on benzylisoquinoline alkaloids encompasses their biosynthesis, chemical synthesis, structural modifications, and exploration of their biological interactions. frontiersin.orgresearchgate.netrsc.org Laudanidine's place within this family makes it relevant to studies investigating the biosynthetic pathways of these compounds and the structural features that contribute to their properties. frontiersin.org For instance, studies on the synthesis of benzylisoquinoline alkaloids, including laudanidine, contribute to the understanding of organic synthesis methodologies in creating these complex natural products. researchgate.netacs.org

Benzylisoquinoline alkaloids are renowned for their diverse and potent pharmacological activities, holding increasing significance in drug development. mdpi.com

Historical Academic Perspectives and Early Research on Laudanidine

Historically, academic research on alkaloids, including laudanidine, has been intertwined with the study of medicinal plants. The isolation of compounds from plants like the opium poppy has a long history, driven by interest in their physiological effects. Early research in natural product chemistry focused on identifying and characterizing the chemical constituents responsible for the observed properties of plant extracts.

While specific detailed historical accounts solely focused on the earliest academic research specifically on laudanidine are not extensively highlighted in the provided search results, the context of alkaloid research provides insight. The study of opium alkaloids, in general, has a considerable historical depth. ontosight.ai The identification and structural determination of individual alkaloids within complex mixtures were significant achievements in early organic chemistry. The synthesis of alkaloids, including those with a benzylisoquinoline skeleton, has also been a long-standing area of academic interest. researchgate.netacs.org The development of analytical techniques played a crucial role in the isolation and characterization of compounds like laudanidine.

Academic perspectives on natural products and their potential applications have evolved over time, with increasing emphasis on understanding biosynthetic pathways, exploring a wider range of biological activities, and utilizing advanced spectroscopic and chromatographic techniques for analysis. rsc.org Early research likely laid the groundwork for later, more detailed investigations into the specific properties and occurrences of laudanidine. tandfonline.com

Laudanidine exists in two enantiomeric forms, (+)-laudanidine and (-)-laudanidine, which have different optical activities and potentially distinct biological effects. ontosight.ai The (R)-enantiomer of laudanine (B1197096) is functionally related to (R)-norlaudanosoline. nih.gov

Structure

3D Structure

Properties

CAS No. |

301-21-3 |

|---|---|

Molecular Formula |

C20H25NO4 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol |

InChI |

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m1/s1 |

InChI Key |

MPYHGNAJOKCMAQ-MRXNPFEDSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Laudanidine; Tritopin; Tritopine; L-Laudanine; |

Origin of Product |

United States |

Isolation and Characterization Methodologies in Laudanidine Research

Botanical Sources and Biodiversity Exploration for Laudanidine

Laudanidine has been found in a variety of plant genera, highlighting the biodiversity of its natural occurrence. Its presence in different species underscores the importance of exploring diverse flora for the discovery and isolation of natural products.

Croton linearis as a Source Organism

Croton linearis Jacq., an evergreen shrub found in the Caribbean regions, has been identified as a source of laudanidine. uantwerpen.beuantwerpen.benih.gov Studies on the leaves of C. linearis have led to the isolation of several alkaloids, including laudanidine. uantwerpen.beuantwerpen.be This plant is traditionally used in folk medicine for treating fever and colds, which are often associated with infections. uantwerpen.be Research has shown that extracts and isolated constituents from C. linearis exhibit antiprotozoal potential. uantwerpen.be Laudanidine, along with reticuline (B1680550) and 8,14-dihydrosalutaridine, were isolated from C. linearis leaves and demonstrated moderate antiplasmodial activity against Plasmodium falciparum K1 strain. uantwerpen.benih.govresearchgate.net This marked the first report on the antiplasmodial activity of laudanidine. uantwerpen.benih.govresearchgate.net

In a study focusing on the antimicrobial activity of C. linearis leaf extracts, laudanidine was one of seven compounds isolated and characterized for the first time from this species. uantwerpen.benih.gov The isolation process involved bioassay-guided fractionation of an ethanolic extract. uantwerpen.benih.gov

Stephania Species for Laudanidine Isolation

Species belonging to the genus Stephania (Menispermaceae) have also been investigated for their alkaloid content, and some have been found to contain laudanidine. Australian Stephania species, Stephania bancroftii and Stephania aculeata, have been studied, leading to the characterization of their alkaloids. nih.govuq.edu.au In S. aculeata, (+)-laudanidine was identified as one of the major tuber alkaloids. nih.govuq.edu.au This highlights the presence of different stereoisomers of laudanidine in nature, as (-)-laudanidine has been reported in Croton celtidifolius. nih.gov

Other Stephania species, such as Stephania macrantha, have also been reported to contain laudanine (B1197096) (the racemate of laudanidine and its enantiomer). nih.gov Research on Stephania venosa has focused on the isolation of other alkaloids like tetrahydropalmatine, stephanine, crebanine, and O-methylbulbocapnine, which have shown antiproliferative effects. researchgate.net While laudanidine itself was not explicitly mentioned as isolated in the context of S. venosa in the provided information, the genus Stephania is a known source of various isoquinoline (B145761) alkaloids. researchgate.netrsc.org

Papaver somniferum and Related Opium Poppy Research

Papaver somniferum, the opium poppy, is a well-known source of numerous alkaloids, including those of the benzylisoquinoline type. Laudanidine (also referred to as dl-laudanine or tritopin) has been detected in Papaver somniferum, although not always quantified. hmdb.caresearchgate.net It is considered a minor alkaloid in opium poppy compared to major ones like morphine, codeine, thebaine, papaverine (B1678415), and noscapine. unodc.orgagriculturejournals.cz

Research on P. somniferum has focused extensively on the isolation and characterization of its complex alkaloid profile. ucl.ac.ukird.fr While laudanidine is present, studies often prioritize the more abundant and pharmacologically significant alkaloids. agriculturejournals.czucl.ac.uk However, some reports list laudanidine among the benzyl (B1604629) isoquinoline type alkaloids found in opium poppy. researchgate.netescholarship.org The presence of laudanidine in P. somniferum further demonstrates its natural distribution across different plant families.

Other Genera Yielding Laudanidine

Beyond Croton, Stephania, and Papaver, laudanidine or its stereoisomers have been reported in other plant genera. For instance, (-)-laudanidine has been found in Croton celtidifolius. nih.gov Additionally, (S)-laudanidine has been isolated from Corydalis bungeana. rsc.org Some studies also mention the isolation of laudanidine from Xylopia championii. scribd.comscribd.com These findings indicate that laudanidine is present in a wider range of plant species, suggesting a broader natural distribution than initially apparent.

Here is a table summarizing the botanical sources of Laudanidine:

| Genus | Species | Stereoisomer Reported | Source Part |

| Croton | C. linearis | Laudanidine | Leaves |

| Croton | C. celtidifolius | (-)-Laudanidine | Not specified |

| Stephania | S. aculeata | (+)-Laudanidine | Tuber |

| Stephania | S. macrantha | Laudanine (racemate) | Not specified |

| Papaver | P. somniferum | (R)-Laudanidine, dl-laudanine | Not quantified, Opium/Poppy straw |

| Corydalis | C. bungeana | (S)-Laudanidine | Whole herbs |

| Xylopia | X. championii | Laudanidine | Not specified |

Advanced Chromatographic Techniques for Laudanidine Isolation

The isolation of laudanidine from complex plant extracts necessitates the use of advanced chromatographic techniques to separate it from other co-occurring compounds. Chromatography is a fundamental technique in natural product chemistry for the isolation, purification, and identification of mixture components based on their differential partitioning between a mobile and a stationary phase. iipseries.org

Flash Chromatography Applications

Flash chromatography is a widely used technique for the rapid separation and purification of compounds from mixtures. extraktlab.comchromatographydirect.com It is a form of liquid chromatography that utilizes a pressurized gas to push the solvent through a stationary phase, typically silica (B1680970) gel packed in a column. extraktlab.com This accelerated flow rate allows for faster separations compared to traditional column chromatography. chromatographydirect.com

In the isolation of laudanidine from Croton linearis, flash chromatography has been employed as a key step in the purification process. uantwerpen.beuantwerpen.benih.govresearchgate.netplu.edu Bioassay-guided fractionation of the ethanolic extract of C. linearis leaves utilized flash chromatography to obtain fractions enriched in alkaloids. uantwerpen.benih.gov These fractions were then further purified using techniques like semi-preparative HPLC-DAD-MS to isolate individual alkaloids, including laudanidine. uantwerpen.beuantwerpen.benih.govresearchgate.netplu.edu The application of flash chromatography in this research demonstrates its effectiveness in handling relatively complex plant extracts and providing partially purified fractions for subsequent, more resolving chromatographic methods. Flash chromatography is valuable in natural product chemistry for isolating bioactive molecules from complex mixtures derived from plants, microorganisms, or marine organisms. chromatographydirect.com

High-Performance Liquid Chromatography (HPLC) in Laudanidine Isolation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique in the isolation of laudanidine from complex matrices such as plant extracts. HPLC allows for the separation of laudanidine from other co-occurring compounds based on their differential interactions with a stationary phase and a mobile phase.

Semi-Preparative HPLC-DAD-MS for Purification

Semi-preparative HPLC coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is a powerful combination for the purification and identification of laudanidine. This setup allows for the separation of compounds on a larger scale than analytical HPLC, while DAD provides UV-Vis spectral data for detection and preliminary identification based on chromophores, and MS provides molecular weight information and fragmentation patterns for structural insights uantwerpen.benih.gov.

Studies on the isolation of alkaloids, including laudanidine, from sources like Croton linearis have successfully utilized semi-preparative HPLC-DAD-MS uantwerpen.benih.gov. This approach enables the purification of laudanidine from crude extracts and provides simultaneous spectroscopic and spectrometric data crucial for its characterization. For instance, in the isolation of alkaloids from C. linearis, semi-preparative HPLC-DAD-MS was employed after initial flash chromatography, leading to the isolation of laudanidine among other alkaloids. uantwerpen.benih.gov. Specific fractions from flash chromatography were subjected to semi-preparative HPLC-DAD-MS for further purification uantwerpen.be.

Spectroscopic and Spectrometric Approaches for Laudanidine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Laudanidine Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the intricate structure of organic molecules like laudanidine. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the number and type of atoms, their chemical environment, and their connectivity.

High-Field 1D-NMR (e.g., 1H, 13C)

High-field one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are routinely used in the characterization of laudanidine um.edu.my. ¹H NMR provides information on the different types of protons in the molecule, their chemical shifts, splitting patterns, and integrals, which help in determining the number of protons in each environment and their neighboring protons um.edu.my. ¹³C NMR provides information on the carbon skeleton of the molecule, with distinct signals for each unique carbon atom um.edu.my. The chemical shifts in ¹³C NMR are particularly useful in identifying different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, aromatic) and their electronic environment um.edu.my.

For example, a study on laudanidine reported specific ¹H and ¹³C NMR data in CDCl₃ um.edu.my. The ¹H NMR spectrum showed characteristic signals for aromatic protons, methoxyl groups, an N-methyl group, and aliphatic protons um.edu.my. The ¹³C NMR spectrum provided signals corresponding to the different carbon atoms in the laudanidine structure, including those in the aromatic rings, methoxyl groups, N-methyl group, and the tetrahydroisoquinoline core um.edu.my.

Here is a sample of ¹H and ¹³C NMR data reported for laudanidine: um.edu.my

| Position | δH (ppm, J in Hz) | δC (ppm) |

| 1 | 3.67 (dd, 5.2, 7.8) | 64.7 |

| 4 | 2.86-2.80 (m), 4.5, 16.0 | 25.0 |

| 5 | 6.53 (s) | 111.9 |

| 8 | 6.03 (s) | 111.0 |

| 2' | 6.75 (d, 2.07) | 115.0 |

| 5' | 6.70 (d, 8.17) | 120.8 |

| 6' | 6.50 (dd, 2.07, 8.17) | 118.9 |

| N-Me | 2.49 (s) | 42.8 |

| 6-OMe | 3.80 (s) | 56.0 |

| 7-OMe | 3.54 (s) | 55.9 |

| 4'-OMe | 3.82 (s) | 55.9 |

2D-NMR Techniques (e.g., COSY, ROESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and spatial relationships within the laudanidine molecule, particularly when 1D NMR data alone are insufficient due to signal overlap in complex structures huji.ac.ilwikipedia.org. Common 2D NMR experiments used in structural elucidation include:

COSY (Correlation Spectroscopy): This technique reveals correlations between protons that are coupled to each other through typically two or three bonds huji.ac.ilwikipedia.orgprinceton.edu. COSY helps in establishing proton-proton connectivity networks within the molecule huji.ac.ilwikipedia.orgprinceton.edu.

ROESY (Rotating frame Overhauser Enhancement Spectroscopy): ROESY provides information about through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them huji.ac.ilprinceton.edu. This is particularly useful for determining relative stereochemistry and conformation huji.ac.ilprinceton.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond correlations) huji.ac.ilwikipedia.orgprinceton.edu. This experiment is vital for assigning proton signals to their corresponding carbon signals huji.ac.ilwikipedia.orgprinceton.edu.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two, three, or even four bonds huji.ac.ilwikipedia.orgprinceton.edu. This technique is essential for establishing connectivity across quaternary carbons and for piecing together different parts of the molecule huji.ac.ilwikipedia.orgprinceton.edu.

While specific 2D NMR data for laudanidine were not extensively detailed in all search results, the application of these techniques is standard practice for the complete assignment of ¹H and ¹³C NMR data and the confirmation of the proposed structure of complex natural products like laudanidine um.edu.mycore.ac.uk. Studies on related benzyltetrahydroisoquinoline alkaloids and other natural products routinely employ COSY, ROESY, HSQC, and HMBC experiments for unambiguous structural determination core.ac.ukhyphadiscovery.comresearchgate.netresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a complementary technique to NMR spectroscopy that provides information about the molecular weight of laudanidine and its fragmentation pattern wikipedia.orgscienceready.com.au. This information is critical for confirming the molecular formula and gaining insights into the molecule's structure by observing how it breaks down into smaller, charged fragments when ionized wikipedia.orgscienceready.com.au.

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for analyzing polar molecules like alkaloids. In positive mode ESI-MS, laudanidine typically shows a protonated molecular ion peak, [M+H]⁺, which corresponds to its molecular weight plus one proton mass um.edu.my. For laudanidine (C₂₀H₂₅NO₄), the molecular weight is approximately 343.4 g/mol nih.govnih.gov. The ESI-MS spectrum of laudanidine has been reported to show a molecular ion peak at m/z 344.18, consistent with the protonated molecule [M+H]⁺ um.edu.my.

Analysis of the fragmentation pattern in MS/MS experiments can provide further structural details. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, researchers can deduce the presence of specific substructures and the ways in which the molecule cleaves wikipedia.orgscienceready.com.au. While detailed fragmentation pathways for laudanidine were not explicitly provided in the search results, MS fragmentation analysis is a standard component of the structural elucidation process for alkaloids, helping to confirm the connectivity and arrangement of atoms suggested by NMR data .

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to determine the exact molecular masses of compounds with high precision measurlabs.cominnovareacademics.in. This high accuracy is crucial for identifying molecular structures, including small organic molecules like laudanidine measurlabs.com. HRMS can detect sample matrices to within 0.001 unit of atomic mass innovareacademics.in. The enhanced resolution of HRMS instrumentation allows for the production of fragmentation patterns, improving the precision of chemical formula prediction and database comparison for identification innovareacademics.in. HRMS can be used to identify known and unknown compounds in a single analytical run by collecting untargeted, accurate mass data nih.gov. This technique is valuable for evaluating complex matrices innovareacademics.in.

LC-MS/MS in Laudanidine Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool widely used in various fields, including the study of alkaloids like laudanidine researchgate.netdp.techmdpi.com. LC-MS/MS combines the separation capabilities of liquid chromatography with the detection and structural elucidation power of tandem mass spectrometry mdpi.com. This technique is valuable for comprehensive and complete analysis, enabling the identification and quantification of analytes mdpi.com. In laudanidine studies, LC-MS/MS has been used for the characterization of isolated compounds uantwerpen.be. For instance, semi-preparative HPLC-DAD-MS (High Performance Liquid Chromatography - Diode Array Detection - Mass Spectrometry) has been utilized in the isolation and characterization of compounds, including laudanidine, from plant extracts biocrick.comuantwerpen.be. Peaks of interest can be selected based on their UV spectrum and m/z value, and eluate collection can be triggered when the intensity of selected m/z values exceeds a set threshold uantwerpen.be. LC-MS/MS methods can be developed and validated for the quantification of compounds japsonline.comnih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify chemical substances and functional groups based on their characteristic absorption of infrared radiation spectroscopyonline.comwikipedia.org. IR spectra display absorption bands that correspond to the vibrations of specific bonds and functional groups within a molecule spectroscopyonline.com. This technique is valuable for structural elucidation as different functional groups exhibit specific and characteristic IR absorptions spectroscopyonline.com. IR spectra can be determined using instruments like grating infrared spectrometers escholarship.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of UV and visible light by a sample technologynetworks.comwikipedia.orgsci-hub.se. This technique is used to identify and quantify compounds that absorb light in the UV-Vis region, known as chromophores wikipedia.orgsci-hub.se. UV-Vis spectrophotometers work by passing a beam of light through a sample and measuring the amount of light absorbed at different wavelengths wikipedia.orgdenovix.com. The amount of light absorbed is proportional to the concentration of the absorbing compound wikipedia.org. UV-Vis spectroscopy can be used to analyze the electronic transitions of organic molecules, mainly via their n → π* and π → π* transitions researchgate.net. While UV-Vis spectroscopy is a widely used and relatively inexpensive technique, absorption bands in the UV-Vis range can sometimes be broad and overlapping, making interpretation challenging sci-hub.seresearchgate.net.

Chiroptical Methods for Laudanidine Stereochemical Analysis

Chiroptical methods are spectroscopic techniques that utilize the differential response of chiral molecules to circularly polarized light to provide stereochemical information mdpi.come-bookshelf.de. These methods are indispensable for the stereochemical elucidation of chiral molecules, including natural products like laudanidine e-bookshelf.de.

Optical Rotation Measurements

Optical rotation is a property of chiral substances to rotate the plane of incident polarized light digicollections.netanton-paar.comfybikon.no. The measurement of optical activity, or optical rotation, is used to differentiate between optically active stereoisomers (enantiomers) fybikon.no. Substances are described as dextrorotatory (+) if they rotate the plane of polarization clockwise and levorotatory (-) if they rotate it counterclockwise, as viewed towards the light source digicollections.net. Optical rotation is measured with a polarimeter digicollections.netfybikon.no. The observed optical rotation is proportional to the length of the sample cell and related to the concentration, temperature, and wavelength of light used digicollections.netfybikon.no. The specific optical rotation ([α]) is a standardized value calculated with reference to a specific concentration, path length, temperature, and wavelength digicollections.netanton-paar.com. Historically, optical rotation measurements at the sodium D-line wavelength (589 nm) have been routinely incorporated in the synthesis and isolation of chiral molecules mdpi.comdigicollections.net.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful analytical tool used to investigate the structures of chiral molecules and, importantly, for the assignment of their absolute configuration e-bookshelf.decreative-proteomics.commtoz-biolabs.com. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules at various wavelengths creative-proteomics.commtoz-biolabs.com. This phenomenon arises from the asymmetric three-dimensional structures of chiral molecules creative-proteomics.com. CD spectra are typically measured in the ultraviolet to visible light range, utilizing the interaction between electromagnetic waves and molecular structures creative-proteomics.com. For novel compounds, comparing their CD spectra with known compounds with similar structures can help determine the absolute configuration creative-proteomics.commtoz-biolabs.com. Enantiomers have CD spectra of equal magnitude but opposite sign spectroscopyeurope.com. While CD spectroscopy is a valuable tool, the CD spectrum can be affected by factors such as the solvent, concentration, and temperature mtoz-biolabs.com. For a reliable stereochemical structural elucidation, the simultaneous use of more than one chiroptical method, including CD, is often encouraged mdpi.com.

X-ray Crystallography in Structural Confirmation of Laudanidine Analogs

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. drawellanalytical.comwordpress.com By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, researchers can deduce the arrangement of atoms, including bond lengths and angles, and confirm the stereochemistry of a compound. drawellanalytical.comwordpress.comopengeology.org This method is crucial for unequivocally establishing the structure of complex organic molecules, including alkaloids and their analogs. wordpress.com

X-ray diffraction is particularly valuable for confirming the absolute configuration of chiral centers within a molecule, which is essential for understanding its biological activity. researchgate.netresearchgate.net The technique relies on Bragg's Law, which relates the angle of diffraction, the spacing between atomic planes in the crystal, and the wavelength of the X-rays. drawellanalytical.comopengeology.org

In the context of Laudanidine research, X-ray crystallography would be employed to:

Confirm the proposed chemical structure of newly synthesized or isolated Laudanidine analogs.

Determine the precise bond lengths, bond angles, and torsion angles, providing detailed information about the molecular conformation.

Establish or confirm the absolute configuration of chiral centers present in Laudanidine analogs.

Analyze the crystal packing and intermolecular interactions, such as hydrogen bonding or pi-pi stacking, which can influence the compound's physical properties and solid-state behavior.

Although specific crystallographic data tables for Laudanidine analogs were not found, research on related compounds highlights the type of information typically obtained. For example, studies on other organic compounds using X-ray crystallography often provide data on crystal system, space group, unit cell parameters (a, b, c, alpha, beta, gamma), and Z (number of formula units per unit cell). mdpi.com Detailed atomic coordinates and displacement parameters are also generated, allowing for the visualization and analysis of the molecule in three dimensions.

The use of X-ray crystallography, sometimes in combination with techniques like powder X-ray diffraction (PXRD) for polymorphic form analysis, is a standard practice in the structural characterization of pharmaceutical compounds and natural products. rigaku.comreading.ac.uk

Illustrative Data Table (Based on typical X-ray Crystallography Output)

While specific data for a Laudanidine analog is not available from the search results, a hypothetical table illustrating the type of crystallographic data obtained is shown below. This table structure is based on the information typically reported in crystallographic studies of organic molecules. mdpi.com

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 10.567 |

| Unit Cell b (Å) | 15.234 |

| Unit Cell c (Å) | 12.879 |

| Alpha (°) | 90.00 |

| Beta (°) | 105.50 |

| Gamma (°) | 90.00 |

| Volume (ų) | 2000.0 |

| Z | 4 |

| R₁ (Int.) | 0.045 |

| wR₂ (Int.) | 0.120 |

| Temperature (K) | 100 |

Note: The data in this table is purely illustrative and does not represent actual crystallographic data for Laudanidine or any of its analogs.

Detailed research findings from X-ray crystallography studies on analogs would typically include:

Confirmation of the connectivity of atoms and the presence of expected functional groups.

Precise bond lengths and angles, which can be compared to values for similar compounds and theoretical calculations.

Dihedral or torsion angles, providing insight into the molecule's conformation.

Information about any observed disorder or twinning in the crystal. wordpress.com

Visualization of the molecular packing in the crystal lattice and identification of intermolecular interactions. mdpi.com

These findings are critical for confirming the synthesized structure is indeed the target compound and for understanding its solid-state properties, which can impact factors like solubility and stability.

Biosynthetic Pathways and Enzymology of Laudanidine

Theoretical Frameworks of Benzylisoquinoline Alkaloid (BIA) Biosynthesis

Benzylisoquinoline alkaloids constitute a large and diverse group of plant-derived compounds, all originating from the common precursor (S)-norcoclaurine. wikipedia.org The biosynthesis of these alkaloids involves a series of enzymatic steps, including condensation, methylation, hydroxylation, and cyclization reactions. Theoretical frameworks for BIA biosynthesis propose a central role for key intermediates such as (S)-norlaudanosoline and (S)-reticuline, from which numerous branches diverge to produce different alkaloid subclasses. ontosight.aihmdb.canih.govwikipedia.org These frameworks are supported by decades of research utilizing techniques like precursor feeding studies and enzyme characterization.

Elucidation of Laudanidine Biosynthetic Steps

The specific biosynthetic route leading to laudanidine, a methylated derivative of norlaudanosoline, involves a series of methylation steps. While the precise sequence and the enzymes responsible for each methylation in the formation of laudanidine are subjects of ongoing research, it is understood to originate from the core BIA pathway. Laudanidine is the (R)-enantiomer of laudanine (B1197096). nih.gov (S)-Reticuline is a crucial intermediate in the biosynthesis of various alkaloids, including morphine and codeine, and the pathway to papaverine (B1678415) also proceeds via (S)-reticuline. ontosight.ainih.gov Studies involving labeled precursors have been instrumental in tracing the metabolic fate of intermediates and elucidating the steps involved in the formation of related alkaloids like papaverine, suggesting similar approaches are valuable for understanding laudanidine biosynthesis. nih.gov

Enzymatic Studies in Laudanidine Biosynthesis

Enzymatic studies are critical for identifying the specific proteins that catalyze the individual steps in the biosynthesis of laudanidine. Characterizing these enzymes provides insights into the regulation and control of alkaloid production in plants.

The biosynthesis of BIAs involves a suite of enzymes, including N-methyltransferases, O-methyltransferases, hydroxylases, and reductases. While specific enzymes directly responsible for all methylation steps leading to laudanidine have been investigated, enzymes involved in related BIA pathways provide valuable models. For instance, a recombinant SAM-dependent enzyme is known to methylate (S)-reticuline at the 7-position to yield laudanine. nih.gov Identification and characterization of analogous enzymes in laudanidine-producing plants are crucial for a complete understanding of its pathway.

N-demethylation is a significant metabolic reaction in the processing of various alkaloids, including some BIAs. While laudanidine itself is a methylated alkaloid, N-demethylase activity can play a role in its metabolism or in the biosynthesis of related nor-alkaloids. For example, codeine, a related alkaloid, is metabolized in the liver by CYP3A4 to norcodeine, involving N-demethylation. mims.commims.com Studies on the specificity of N-demethylases in alkaloid-producing plants or associated microorganisms can shed light on how laudanidine levels might be regulated or how it could be transformed into other compounds.

Microorganisms can also play a role in the biotransformation of alkaloids. Methylobacterium thebainfresser, for example, has been studied for its ability to metabolize thebaine, another BIA. wikipedia.org While research specifically on Methylobacterium thebainfresser and laudanidine is limited in the provided context, studies on microbial enzymes in the context of alkaloid biotransformation highlight the potential for enzymatic modification of laudanidine by microbial communities associated with the plant or in other environments. Such microbial enzymes could potentially be involved in demethylation, hydroxylation, or other modifications of laudanidine.

N-Demethylase Enzyme Activity and Specificity in Laudanidine Metabolism

Precursor Incorporation Studies in Laudanidine Pathway Elucidation

Precursor incorporation studies have been a fundamental technique in elucidating biosynthetic pathways of natural products, including alkaloids. By feeding isotopically labeled potential precursors to plants or cell cultures and analyzing the labeling pattern in the isolated laudanidine, researchers can determine which compounds are directly incorporated into its structure and thus are intermediates in its biosynthesis. Studies using labeled (S)-laudanine and (S)-laudanosine have shown high incorporation rates into papaverine, indicating they are excellent precursors for this related alkaloid. nih.gov Applying similar methodologies with potential methylated precursors of laudanidine would be essential to definitively map its biosynthetic route. The incorporation of precursors can be better with isolated latex for the experiment in Papaver somniferum L. ucl.ac.uk

Reconstruction and Engineering of Laudanidine Biosynthetic Pathways in Heterologous Systems

The reconstruction and engineering of plant metabolic pathways in heterologous hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, offer promising avenues for sustainable and controlled production of valuable natural products like laudanidine. rsc.orgnih.govnih.gov This approach circumvents limitations associated with traditional plant extraction, including low yields, geographical dependence, and environmental factors. nih.gov

Rationale for Heterologous Expression

Engineering heterologous systems for alkaloid production allows for:

Increased and optimized yields through genetic manipulation and fermentation process control. nih.govengineering.org.cn

Production of specific alkaloids that may be minor components in the native plant.

Facilitation of pathway elucidation and enzyme characterization by isolating and testing individual steps. engineering.org.cn

Potential for generating novel alkaloid derivatives through combinatorial biosynthesis and enzyme engineering. rsc.orgengineering.org.cn

Strategies for Pathway Reconstruction

Reconstructing BIA pathways in heterologous hosts typically involves identifying and cloning the genes encoding the necessary biosynthetic enzymes from the native plant. These genes are then introduced into the host organism, and their expression is optimized. Strategies include:

Modular assembly: Grouping genes encoding enzymes for sequential steps into functional modules.

Codon optimization: Adjusting gene sequences for efficient translation in the heterologous host.

Enzyme localization: Targeting enzymes to specific cellular compartments to enhance pathway flux. nih.gov

Metabolic flux redirection: Engineering the host's primary metabolism to increase the availability of precursors like tyrosine and dopamine. nih.gov

Elimination of competing pathways: Reducing the activity of native host pathways that might divert precursors or degrade the target compound.

Examples of Heterologous Hosts

Saccharomyces cerevisiae : Yeast is a popular host for plant metabolic engineering due to its well-characterized genetics, robust growth, and ability to perform complex post-translational modifications. Engineered yeast strains have been developed for the production of various BIAs, including the precursor (S)-reticuline and downstream products like magnoflorine (B1675912). rsc.orgnih.gov

Escherichia coli : E. coli offers rapid growth and ease of genetic manipulation. It has been used for the production of early BIA pathway intermediates. nih.gov

Challenges and Future Directions

Despite significant progress, challenges remain in engineering complex plant pathways in microbes. These include:

Identifying and characterizing all enzymes involved in the specific pathway to laudanidine.

Balancing the activity of multiple introduced enzymes to prevent intermediate accumulation and toxicity.

Ensuring proper folding and activity of plant enzymes in the heterologous environment.

Overcoming transport limitations for substrates, intermediates, and the final product.

Future directions involve the application of synthetic biology tools, including advanced gene editing (e.g., CRISPR-Cas9), high-throughput screening methods, and computational modeling to optimize pathway design and performance. rsc.orgnih.gov

Detailed Research Findings

Research into the biosynthesis of related alkaloids like papaverine provides insights relevant to laudanidine. Studies using virus-induced gene silencing in Papaver somniferum have helped to delineate the major biosynthetic routes and identify key enzymes by observing the effect of gene suppression on alkaloid levels. researchgate.net For instance, suppression of genes encoding certain O-methyltransferases has been shown to affect the accumulation of downstream alkaloids. researchgate.net

While specific detailed research findings on the heterologous reconstruction and engineering solely for laudanidine production are not extensively detailed in the provided search results, the success in engineering pathways for related BIAs like (S)-reticuline and magnoflorine in yeast and E. coli demonstrates the feasibility of this approach for laudanidine. rsc.orgnih.gov The identification and functional characterization of enzymes from the BIA pathway in Papaver somniferum and other plants are crucial for their successful transfer and activity in heterologous hosts. researchgate.netacs.org

The following table summarizes some key compounds mentioned in the context of Laudanidine biosynthesis and related pathways:

| Compound Name | PubChem CID |

| Laudanidine | 442304 |

| Laudanine | 92732 |

| Laudanosine (B1674548) | 95588 |

| (S)-Reticuline | 107635 |

| (S)-Norcoclaurine | 102414 |

| Dopamine | 681 |

| 4-Hydroxyphenylacetaldehyde | 34054 |

| Papaverine | 4680 |

| Magnoflorine | 18957 |

Note: While interactive data tables cannot be generated in this format, the information is presented in a clear table structure.

Chemical Synthesis and Derivatization of Laudanidine

Total Synthesis Approaches for Laudanidine and its Enantiomers

The total synthesis of laudanidine typically involves the construction of its characteristic tetrahydroisoquinoline ring system and the incorporation of the benzyl (B1604629) substituent. Several synthetic methodologies have been developed to achieve this, including strategies that utilize molecular rearrangements and reductive transformations.

Stevens Rearrangement of Nitrile-Stabilized Ammonium (B1175870) Ylides

The Stevens rearrangement, specifically of nitrile-stabilized ammonium ylides, has been applied in the total synthesis of racemic laudanidine ((±)-laudanidine), alongside other alkaloids like laudanosine (B1674548) and armepavine. researchgate.netresearchgate.netacs.orgtargetmol.com This reaction sequence provides a method for the synthesis of α-branched amines starting from α-aminonitriles. researchgate.netresearchgate.netacs.org The process involves generating a nitrile-stabilized ammonium ylide, which then undergoes a Current time information in Bangalore, IN.nih.gov-Stevens rearrangement. thieme-connect.de This rearrangement effectively relocates an aminoalkyl group to the ortho-position of an attached aromatic ring. thieme-connect.de In the synthesis of (±)-laudanidine, N-benzyltetrahydroisoquinolinium salts are deprotonated, triggering a rapid Current time information in Bangalore, IN.nih.gov-Stevens rearrangement. thieme-connect.de

Reductive Decyanation Strategies

Reductive decyanation is a key step often coupled with synthetic routes involving nitrile-stabilized ammonium ylides or α-aminonitriles. researchgate.netresearchgate.netacs.orgresearchgate.netnih.gov This reaction facilitates the removal of a nitrile functional group under reducing conditions. researchgate.netresearchgate.netnih.gov Following the Stevens rearrangement of nitrile-stabilized ammonium ylides in laudanidine synthesis, a subsequent reductive decyanation step is employed to yield the desired alkaloid. researchgate.netacs.orgthieme-connect.de This combined approach enables the efficient construction of α-branched amines. researchgate.netacs.org Reductive decyanation of α-aminonitriles can occur via a two-electron-transfer pathway under metal dissolving conditions, forming an iminium cation that is subsequently reduced by hydride donors. nih.gov An alternative pathway for secondary amines involves the elimination of HCN and reduction of the resulting imine. nih.gov

Synthesis from Dihydropapaverine and Subsequent Modifications

Laudanidine can also be synthesized starting from 3,4-dihydropapaverine (B1221456). mdpi.com 3,4-Dihydropapaverine is a benzylisoquinoline alkaloid characterized by a 1-benzyl-3,4-dihydroisoquinoline (B3050290) structure. A common synthetic route to 3,4-dihydropapaverine involves the Bischler-Napieralski cyclization of homoveratrylamine with homoveratroyl chloride. The reduction of 3,4-dihydropapaverine, for example, using sodium borohydride, affords racemic norlaudanosine. mdpi.com This racemic benzyltetrahydroisoquinoline intermediate can then be subjected to further modifications, such as reductive amination, to synthesize laudanidine. mdpi.com

Enantioselective Synthesis of (+)-Laudanidine and (-)-Laudanidine

The enantioselective synthesis of laudanidine focuses on producing specific stereoisomers, namely (+)-laudanidine and (-)-laudanidine, due to the presence of chiral centers in its tetrahydroisoquinoline core. mdpi.com Enantioselective routes to benzylisoquinolines, including (+)-laudanidine, have been developed using methods like asymmetric transfer hydrogenation of imines, often catalyzed by systems such as those pioneered by Noyori. researchgate.netnih.gov Imines involved in these syntheses can be generated from unstable α-aminonitrile intermediates through the elimination of HCN. researchgate.net

Asymmetric Synthesis Methodologies for Laudanidine Analogs

Asymmetric synthesis methodologies are employed to control the stereochemistry during the synthesis of laudanidine analogs. Biocatalysis, particularly the use of lipases, represents a valuable approach in asymmetric synthesis. researchgate.netrsc.orgucl.ac.uk

Lipase-Mediated Biocatalysis in Benzylisoquinoline Synthesis

Biocatalysis, utilizing enzymes such as lipases, can significantly contribute to the asymmetric synthesis of alkaloids, including benzylisoquinoline derivatives. researchgate.netrsc.orgucl.ac.uk Lipase-mediated kinetic resolution, for instance, has been successfully applied in chemoenzymatic synthesis to obtain enantioenriched key intermediates. ucl.ac.uk While specific examples of lipase-mediated biocatalysis directly for the asymmetric synthesis of laudanidine analogs are part of the broader research in asymmetric alkaloid synthesis, biocatalytic methods offer advantages such as high selectivity and milder reaction conditions compared to traditional chemical synthesis. researchgate.netrsc.org Enzymes like Candida antarctica lipase (B570770) B (CALB) have demonstrated compatibility with organic solvents and have been utilized in kinetic resolution processes. ucl.ac.uk

Synthesis of Novel Laudanidine Derivatives

The creation of novel laudanidine derivatives encompasses the synthesis of related compounds found in nature and the design and preparation of non-natural structures.

Naturally occurring N-oxide derivatives of benzyltetrahydroisoquinoline alkaloids, including laudanidine, have been isolated from plant sources. For instance, investigations into the phytochemistry of Stephania viridiflavens have led to the isolation of novel naturally occurring benzyltetrahydroisoquinoline alkaloids, such as (+)-1S, 2R-laudanidine-Nβ-oxide and (+)-1S, 2S-laudanidine-Nα-oxide. researchgate.netresearchgate.net These N-oxide derivatives were found alongside known alkaloids like (+)-laudanidine. researchgate.netresearchgate.net Their structures and stereochemistry are typically determined using spectroscopic methods, including 1D and 2D NMR spectroscopy and mass spectrometry, and can be confirmed by partial synthesis. researchgate.netresearchgate.net The synthesis of N-oxides generally involves the oxidation of tertiary amines, with common oxidizing agents including hydrogen peroxide and peracids. nih.govwikipedia.org

The design and preparation of non-natural laudanidine analogs are pursued to explore a wider chemical space and investigate modified properties. Synthetic strategies for constructing the tetrahydroisoquinoline core, a fundamental scaffold in laudanidine and its analogs, include methods like the Bischler-Napieralski cyclization followed by asymmetric transfer hydrogenation. acs.orgnih.govresearchgate.net This approach allows for the enantioselective synthesis of the tetrahydroisoquinoline system. nih.gov Other synthetic methodologies, such as the Stevens rearrangement of nitrile-stabilized ammonium ylides, have also been employed for the preparation of laudanidine and its derivatives. researchgate.netacs.orgacs.org The synthesis of non-natural analogs often involves modifying the substituents on the benzyl and tetrahydroisoquinoline rings or altering the stereochemistry. acs.org Research has demonstrated the synthesis of a range of non-natural benzyltetrahydroisoquinoline alkaloids using efficient and modular enantioselective approaches. nih.gov

Naturally Occurring N-Oxide Derivatives (e.g., 1S, 2R-laudanidine-Nβ-oxide)

Computational and AI-Driven Approaches in Laudanidine Synthesis Design

Metabolic Investigations of Laudanidine

Identification of Laudanidine Metabolic Fates in Biological Systems

The metabolic fate of laudanidine in biological systems involves its transformation into various metabolites. While specific detailed studies solely focused on laudanidine's metabolic fate in humans are limited in the provided search results, research on related benzylisoquinoline alkaloids like papaverine (B1678415) and laudanosine (B1674548) offers insights into potential metabolic pathways.

Studies on papaverine, a related opium alkaloid, indicate it is almost completely metabolized in vivo, with metabolites predominantly excreted in bile as conjugated demethylated products in some animal species. oup.com In humans, five papaverine metabolites have been identified in urine, with about 50% of an orally given dose being recovered in urine as metabolites within 48 hours. oup.comnih.gov The major metabolite of papaverine in urine is 6-desmethylpapaverine, and these metabolites are primarily excreted in conjugated form. nih.gov

Research on the metabolic disposition of laudanosine, another benzylisoquinoline alkaloid and a major degradation product of atracurium, in dogs, rabbits, and humans identified several metabolites, including pseudocodamine (4'-desmethyllaudanosine), pseudolaudanine (6-desmethyllaudanosine), laudanine (B1197096) (3'-desmethyllaudanosine), codamine (B1259167) (7'-desmethyllaudanosine), N-norlaudanosine, N-norpseudocodamine, and N-norpseudolaudanine. nih.gov These findings suggest that demethylation and N-demethylation are significant metabolic transformations for benzylisoquinoline alkaloids.

While these studies focus on related compounds, they provide a framework for understanding the potential metabolic transformations that laudanidine might undergo in biological systems, likely involving similar demethylation and conjugation reactions.

Interconnections of Laudanidine with Broader Alkaloid Metabolic Networks

Laudanidine is situated within the complex metabolic networks of benzylisoquinoline alkaloids (BIAs). These networks are responsible for the biosynthesis of a diverse array of plant secondary metabolites, including well-known compounds like morphine, codeine, and papaverine. oup.commdpi.comnih.govresearchgate.net

The biosynthesis of many BIAs originates from a common precursor, (S)-norcoclaurine. nih.govfrontiersin.org A key intermediate in the biosynthesis of numerous BIA structural types, including morphinan, protoberberine, benzophenanthridine, and phthalideisoquinoline alkaloids, is (S)-reticuline. oup.comfrontiersin.orgwikipedia.orgoup.comucl.ac.uk

Laudanidine has been detected alongside other alkaloids like reticuline (B1680550) and papaverine in plants such as Papaver somniferum and Croton linearis, indicating its presence within these complex biosynthetic pathways. ucl.ac.ukuantwerpen.be Studies on the biosynthesis of papaverine suggest it proceeds via (S)-reticuline, with proposed pathways involving both N-demethylated and N-methylated intermediates. researchgate.net (+)-Laudanosine is reported to be derived from (+)-reticuline via (+)-laudanidine. researchgate.net This suggests a direct metabolic link between reticuline, laudanidine, and laudanosine in some plant systems.

The interconnections within these networks are facilitated by a range of enzymes that catalyze specific reactions, leading to the structural diversity observed among BIAs. oup.comnih.govoup.com

Enzymatic Transformations in Laudanidine Metabolism

The metabolic transformations of laudanidine, both in producing organisms and potentially in systems that process it, involve enzymatic reactions. Based on the metabolic fates observed for related benzylisoquinoline alkaloids, key enzymatic processes likely include O-demethylation and N-demethylation.

While specific enzymes directly acting on laudanidine were not extensively detailed in the provided search results, the metabolism of related BIAs provides relevant examples. For instance, the biosynthesis of BIAs involves enzymes such as O-methyltransferases, N-methyltransferases, cytochromes P450, and oxidoreductases. oup.comnih.govoup.com These enzyme classes are known to catalyze methylation, hydroxylation, and oxidation reactions that are crucial for the structural diversification of alkaloids.

The conversion of (S)-reticuline to other alkaloids involves specific enzymes like reticuline oxidase, which is involved in the formation of the berberine (B55584) bridge in (S)-tetrahydroprotoberberines. wikipedia.orggenome.jp The biosynthesis of morphine from (S)-reticuline involves enzymes like salutaridine (B1681412) synthase. wikipedia.org

Given the structural similarity of laudanidine to other BIAs and the observed metabolic transformations like demethylation in related compounds, it is plausible that similar enzymatic machinery, particularly cytochrome P450 enzymes and methyltransferases, are involved in laudanidine's metabolism. oup.comgenome.jpnih.gov

Metabolite Profiling in Laudanidine Research

Metabolite profiling, a technique used to identify and quantify metabolites within a biological system, plays a significant role in the study of laudanidine. This approach allows for the detection of laudanidine and its related metabolites in various biological matrices and helps in understanding its metabolic context.

Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely applied for the determination of opium alkaloids and their metabolites in biological samples and for metabolite profiling of plant extracts. mdpi.com Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been used for the profiling of basic impurities in substances like heroin, where laudanidine has been detected at low levels alongside other alkaloids. doi.org

Metabolite profiling studies have identified laudanidine as one of the metabolites present in certain plant species and even in biological systems under specific conditions. For example, (R)-laudanidine was identified as one of the significant differential metabolites in a study on photoperiod effects on testosterone (B1683101) secretion in chickens. nih.gov Laudanidine has also been detected in crude extracts from endophytic bacteria. nih.gov

These studies demonstrate the utility of metabolite profiling in identifying the presence of laudanidine and exploring its co-occurrence with other metabolites, providing valuable data for understanding its distribution and potential metabolic pathways.

Data Table: Selected Alkaloids and Related Compounds Mentioned

| Compound Name | PubChem CID |

| Laudanidine | 442304 |

| (+)-Laudanine | 821396 |

| Papaverine | 4628 |

| Reticuline | 10297 |

| Norcoclaurine | 72306 |

| Laudanosine | 1699510 |

| Pseudocodamine | 118740 |

| Pseudolaudanine | 118741 |

| Codamine | 101467 |

| N-norlaudanosine | 101468 |

| N-norpseudocodamine | 13810236 |

| N-norpseudolaudanine | 13810237 |

| Salutaridine | 5281051 |

| Morphine | 5288853 |

| Codeine | 5288891 |

| Thebaine | 5288536 |

| Noscapine | 4551 |

| Berberine | 2353 |

| Sanguinarine | 5146 |

Detailed Research Findings

Research findings indicate that laudanidine is a component of the complex benzylisoquinoline alkaloid metabolic network found in plants like Papaver somniferum. Its presence alongside key intermediates such as reticuline suggests its involvement in downstream metabolic routes. ucl.ac.ukresearchgate.net The metabolic fate of related alkaloids like papaverine and laudanosine, involving demethylation and conjugation, provides a model for the potential biotransformation of laudanidine in biological systems. oup.comnih.govnih.gov Metabolite profiling techniques have been instrumental in identifying laudanidine in various biological samples, highlighting its natural occurrence and its presence in complex mixtures of alkaloids. nih.govdoi.orgnih.gov The enzymatic steps involved in the broader BIA pathway, including methylation and hydroxylation catalyzed by enzymes like methyltransferases and cytochrome P450s, are likely relevant to the metabolic processing of laudanidine. oup.comnih.govoup.com

Analytical Research Methods for Laudanidine Quantification and Advanced Characterization

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of various compounds, including alkaloids structurally related to laudanidine. The principle involves separating components of a mixture based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase. Quantitative analysis is achieved by detecting the separated compounds as they elute from the column, typically using a UV detector, and comparing the peak areas or heights to calibration curves prepared from standards of known concentrations. nuph.edu.uaresearchgate.netnih.gov

While specific detailed quantitative HPLC methods solely for laudanidine were not extensively detailed in the search results, the application of HPLC for the analysis and quantification of related alkaloids and other complex organic molecules is well-established. For instance, reversed-phase HPLC has been employed for the analysis of various compounds, including some alkaloids. researchgate.netdp.tech Quantitative determination using HPLC often involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for the analyte of interest. nuph.edu.uanih.gov The use of UV detection at appropriate wavelengths where laudanidine absorbs can allow for its quantification. nuph.edu.uanih.gov

Chiral HPLC for Enantiomeric Separation and Purity Assessment

Laudanidine possesses a chiral center, meaning it can exist as stereoisomers (enantiomers) that are non-superimposable mirror images of each other. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a crucial technique for separating these enantiomers and assessing their individual purity. phenomenex.comcsfarmacie.czmdpi.com This separation is achieved by using a chiral stationary phase (CSP) in the HPLC column, which interacts differently with each enantiomer, leading to their differential retention and elution times. phenomenex.comcsfarmacie.cz

Studies on structurally similar benzyltetrahydroisoquinoline alkaloids, such as laudanosine (B1674548) and its derivatives, have demonstrated the effectiveness of chiral HPLC for enantiomeric separation. mdpi.comnih.gov Various types of chiral stationary phases can be employed, including those based on polysaccharides and cyclodextrins, which have shown success in separating the enantiomers of related compounds. phenomenex.commdpi.commdpi.comnih.govsemanticscholar.org By optimizing the mobile phase composition and the specific CSP, effective resolution of laudanidine enantiomers can be achieved. The purity of isolated enantiomers can then be evaluated using HPLC. mdpi.comnih.gov The determination of the enantiomer elution order can also be performed, for example, by coupling the HPLC system with an optical rotation detector. mdpi.com

Capillary Electrophoresis (CE) for Laudanidine Analysis

Capillary Electrophoresis (CE) is another powerful separation technique that can be applied to the analysis of laudanidine. CE separates analytes based on their charge and size within a narrow capillary tube filled with an electrolyte solution, under the influence of an applied voltage. thermofisher.comyoutube.com CE offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption. thermofisher.comsemanticscholar.org

CE has been utilized for the analysis of various compounds, including alkaloids. dp.tech The technique is particularly well-suited for the analysis of charged molecules or those that can be induced to carry a charge. While direct examples of achiral CE specifically for laudanidine were not prominently featured, the general principles of CE make it applicable for the separation and analysis of laudanidine based on its inherent charge characteristics in a suitable background electrolyte. thermofisher.comnih.gov

Cyclodextrin-Mediated Chiral Recognition in CE

Capillary Electrophoresis is also a valuable tool for the chiral separation of enantiomers, often employing chiral selectors added to the background electrolyte. Cyclodextrins (CyDs) are frequently used as chiral selectors in CE due to their ability to form inclusion complexes with analytes, leading to differential migration times for enantiomers. mdpi.comnih.govsemanticscholar.orgsemanticscholar.orgmdpi.com

Research on the chiral recognition of benzyltetrahydroisoquinoline alkaloids, including laudanosine and its derivatives, in CE has highlighted the effectiveness of various cyclodextrins, particularly anionic and derivatized cyclodextrins, in achieving enantioseparation. mdpi.comnih.govsemanticscholar.org The size and nature of the cyclodextrin (B1172386) cavity, as well as the type and degree of substitution on the cyclodextrin molecule, can significantly influence the chiral recognition process and the separation efficiency. mdpi.comnih.govsemanticscholar.orgmdpi.com Studies have screened various cyclodextrins to find the most effective ones for separating specific enantiomers. mdpi.comnih.gov This indicates that cyclodextrin-mediated CE is a viable approach for achieving chiral separation and purity assessment of laudanidine enantiomers.

Mass Spectrometry-Based Approaches for Sensitive Quantification

Mass Spectrometry (MS) is a highly sensitive and selective detection technique that is often coupled with separation methods like liquid chromatography for the quantification and identification of compounds, particularly at trace levels. rssl.comcreative-proteomics.comspectroscopyonline.com MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the analyte. rssl.com

Mass spectrometry-based approaches are essential for sensitive quantification in complex matrices. The coupling of chromatography with MS provides both the separation power to resolve the analyte from interfering substances and the detection capability to identify and quantify it with high specificity and sensitivity. rssl.comcreative-proteomics.comspectroscopyonline.com

LC-MS/MS for Trace Analysis and Compound Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique widely used for trace analysis and compound identification. rssl.commdpi.comnih.gov This method involves separating the sample components by LC, followed by mass analysis using tandem mass spectrometry (MS/MS). In MS/MS, selected ions from the first mass analyzer are fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. This provides highly specific detection and allows for the identification and quantification of target compounds even in complex samples and at very low concentrations. rssl.comspectroscopyonline.commdpi.com

LC-MS/MS has been applied to the analysis of laudanidine, for example, in the context of profiling impurities in complex samples. researchgate.netcapes.gov.br The technique's high sensitivity and selectivity make it suitable for detecting and potentially quantifying laudanidine at trace levels. rssl.comnih.govlcms.cz The fragmentation patterns obtained in MS/MS provide valuable structural information that aids in the positive identification of the compound. rssl.commdpi.com Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in LC-MS/MS are commonly used for targeted and sensitive quantification of specific analytes. spectroscopyonline.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules. cas.cz It provides detailed information about the arrangement of atoms within a molecule and can be used to study molecular interactions. universiteitleiden.nlnih.gov

NMR spectroscopy is valuable for the structural elucidation of laudanidine, confirming its chemical structure and stereochemistry. Furthermore, NMR can be used to investigate the interactions of laudanidine with other molecules. Studies on related benzyltetrahydroisoquinoline alkaloids have utilized NMR, including 1H and 2D ROESY NMR experiments, to gain insights into enantioselective interactions, such as the formation of inclusion complexes with cyclodextrins. mdpi.comnih.govsemanticscholar.org These NMR studies can provide atomic-level details about how laudanidine interacts with chiral selectors or other binding partners, which is crucial for understanding chiral recognition mechanisms and potential biological interactions. mdpi.comnih.govuniversiteitleiden.nl Solid-state NMR can also provide information on the structure and dynamics of molecules in solid form or within matrices. cas.czscirp.org

Investigating Enantioselective Complex Formation with Chiral Selectors

Enantioselective complex formation with chiral selectors is a fundamental principle in the separation of enantiomers using chromatographic and capillary electromigration techniques. nih.gov This process relies on the formation of transient diastereomeric complexes between the chiral analyte (laudanidine, in this case) and a chiral selector. nih.govazom.com These diastereomeric complexes have different physicochemical properties, allowing for their separation. chiralpedia.com

Chiral selectors are compounds that can differentiate between enantiomers. In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), chiral selectors are often incorporated into the stationary phase or the mobile phase. azom.comchiralpedia.com Cyclodextrins, for instance, are frequently used as chiral selectors in capillary electrophoresis (CE) due to their ability to form inclusion complexes with guest molecules, facilitating enantiomeric recognition and separation. azom.commdpi.com The size and structure of the cyclodextrin cavity influence its interaction with the chiral analyte. mdpi.com

Research involving related benzyltetrahydroisoquinoline alkaloids, such as laudanosine (N-methyl-tetrahydropapaverine), has demonstrated the effectiveness of various cyclodextrins as chiral selectors in CE. mdpi.com Anionic cyclodextrins, particularly sulfated-γ-cyclodextrin (S-γ-CyD), have shown high enantioseparation capabilities for laudanosine and its derivatives. mdpi.com Other effective chiral selectors have included octakis-(6-deoxy-6-(2-carboxyethyl)-thio)-γ-CyD (sugammadex, SGX), heptakis-(2,3-O-diacetyl-6-O-sulfo)-β-CD (HDAS), heptakis-(2,3-O-dimethyl-6-O-sulfo)-β-CD (HDMS), and octakis-(2,3-O-dimethyl-6-O-sulfo)-γ-CD (ODMS). mdpi.com These studies highlight the importance of the specific interaction between the chiral selector and the analyte for achieving effective enantioseparation.

The "three-point interaction" model is a concept used to explain chiral recognition, where at least three simultaneous interactions between the chiral selector and the enantiomer are required for effective differentiation. e3s-conferences.org These interactions can include hydrogen bonding, dipole-dipole interactions, and steric effects. researchgate.net The stability of the transient diastereomeric complexes formed dictates the separation efficiency. e3s-conferences.org

While specific detailed studies focusing solely on the enantioselective complex formation of laudanidine with a wide range of chiral selectors were not extensively found in the search results, the principles established for related benzyltetrahydroisoquinoline alkaloids like laudanosine are highly relevant. The tetrahydroisoquinoline skeleton, present in laudanidine, contains chiral centers, making enantiomeric separation a critical aspect of its analysis. mdpi.comresearchgate.net

Structural Dynamics Studies via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules at the atomic level. nih.govethz.ch For chiral compounds like laudanidine, NMR can provide insights into their conformation, flexibility, and interactions in solution. nih.govnih.gov

NMR studies, including ¹H NMR and 2D ROESY NMR experiments, have been employed to gain atomic-level insights into enantioselective complex formation and elucidate the structure of inclusion complexes formed between chiral analytes and selectors, such as cyclodextrins. mdpi.comresearchgate.netnih.gov These studies can confirm the differentiation of enantiomers by a chiral selector and provide details about how the molecules interact, such as the immersion of specific rings into the cyclodextrin cavity. mdpi.comresearchgate.net

NMR spectroscopy is also utilized to study the structural dynamics of molecules, providing information about molecular motions and conformational changes over various timescales. nih.govnsf.govosti.gov This is particularly valuable for understanding the behavior of flexible molecules or those involved in dynamic processes like complex formation. Techniques such as relaxation dispersion NMR spectroscopy can be informative for studying dynamics occurring on the millisecond timescale. nih.gov

While direct NMR studies specifically focused on the detailed structural dynamics of laudanidine itself were not prominently featured in the search results, NMR is a standard technique for structural characterization of alkaloids like laudanidine. ¹H and ¹³C NMR data are routinely used to confirm the planar structure and identify functional groups within such molecules. uantwerpen.bekib.ac.cnacs.org The application of advanced NMR techniques, as demonstrated for related compounds and in the study of chiral recognition mechanisms, would be essential for a comprehensive understanding of laudanidine's structural dynamics and its interactions with chiral environments. mdpi.comresearchgate.netnih.gov

Studies on related tetrahydroisoquinoline alkaloids have utilized NMR to investigate conformational preferences and rotational barriers, demonstrating the applicability of the technique to this class of compounds. nih.gov The information obtained from NMR, especially when combined with computational methods, can provide a detailed picture of the molecule's behavior in solution and its interactions. osti.gov

Emerging Research Perspectives and Future Directions for Laudanidine

Advancements in High-Throughput Screening Methodologies for Laudanidine Research

High-throughput screening (HTS) plays a crucial role in modern drug discovery and chemical biology by enabling the rapid testing of large libraries of compounds against specific biological targets or phenotypic assays vanderbilt.edubmglabtech.com. For Laudanidine research, advancements in HTS methodologies offer the potential to efficiently identify novel interactions, activities, or properties of Laudanidine and its derivatives. HTS allows for automated testing of numerous chemical and biological compounds, accelerating target analysis and enabling cost-effective screening of large compound libraries bmglabtech.com. While HTS is effective in identifying "hits" or "leads" by assessing the effect of compounds on a desired target, it typically does not evaluate properties critical for drug development such as toxicity and bioavailability bmglabtech.com. The results from HTS assays serve as a starting point for further steps in the research pipeline, including drug design bmglabtech.com. Recent developments in HTS include virtual screening, image analysis, prediction methods, and microarray-based screening, all contributing to enhanced efficiency and accuracy in compound identification researchgate.net.

Computational Chemistry and Molecular Modeling in Laudanidine Studies

Computational chemistry and molecular modeling are indispensable tools in modern chemical and biological research, offering insights into molecular behavior, interactions, and properties that complement experimental studies mdpi.comspringer.com. In the context of Laudanidine, these approaches are vital for understanding its structure-activity relationships and predicting its metabolic and biosynthetic pathways. Molecular modeling encompasses a range of computational methods that simulate physicochemical systems to generate, manipulate, and analyze molecular structures based on calculated physicochemical properties mdpi.com. These methods can provide valuable information for understanding spectral, structural, and electronic behavior, aiding in the design of new compounds with desired properties mdpi.com.

Predictive Modeling for Laudanidine Structure-Activity Relationships

Predictive modeling, particularly through quantitative structure-activity relationship (QSAR) studies, is a powerful approach to correlate chemical structures with biological activities researchgate.netmdpi.com. For Laudanidine, QSAR models can help predict how modifications to its structure might influence its activity or properties. QSAR models aim to predict the biological activity from structural information of small-molecule compounds mdpi.com. Machine learning and deep learning algorithms are increasingly being integrated into QSAR modeling to improve predictive performance mdpi.comnumberanalytics.comnih.gov. These models can identify subtle patterns across high-dimensional datasets and are used in various applications, including predicting drug properties numberanalytics.comnih.gov. The development of robust QSAR models requires careful consideration of molecular descriptors and appropriate statistical or machine learning techniques researchgate.netnih.gov.

Simulation and Prediction of Biosynthetic and Metabolic Processes

Computational simulations and predictive models are also being applied to understand and predict the complex biosynthetic and metabolic pathways of natural products like alkaloids biorxiv.orgnih.gov. While the specific application to Laudanidine's biosynthesis and metabolism is an area of ongoing and future research, general advancements in this field are highly relevant. Tools and workflows are being developed to predict candidate metabolic pathways by leveraging knowledge of general reaction rules and metabolic structures stored in databases biorxiv.org. These computational approaches can integrate omics data to identify potential enzymatic steps and intermediates in a pathway biorxiv.org. Simulation models can describe the dynamic behavior of biological processes, such as protein production in microbial cultures, demonstrating the capability to model complex biological systems nih.gov. Applying these methods to Laudanidine could help elucidate the enzymes and genetic elements involved in its formation and breakdown within biological systems.

Integration of Multi-Omics Data (e.g., Genomics, Metabolomics) in Laudanidine Pathway Elucidation

The integration of multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive view of biological systems and is becoming increasingly important in elucidating complex biochemical pathways biobanking.comnih.govnih.gov. For Laudanidine, integrating data from these different 'omics' layers can provide a more complete understanding of its biosynthetic pathway and how its production or metabolism is regulated. Multi-omics approaches combine data from multiple disciplines to gain a more comprehensive understanding of biological mechanisms biobanking.comnih.gov. Integrating genomics, transcriptomics, and metabolomics data helps uncover intricate pathways biobanking.comnih.govmdpi.com. Computational tools and workflows are being developed to facilitate the integrative analysis of multi-omics data, aiming to predict metabolic pathways and understand the relationships between different molecular layers biorxiv.orgnih.gov. Metabolomics, in particular, is seen as a crucial layer as it is closest to the phenome and reflects information from the genome, transcriptome, and proteome nih.gov. By combining these data types, researchers can gain insights into complex biological phenomena that may not be possible with a single omics data type alone nih.govmdpi.com.

Innovations in Laudanidine Derivative Design and Targeted Synthesis